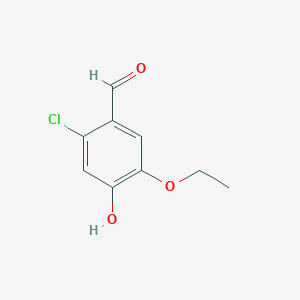
2-Chloro-5-ethoxy-4-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-ethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, featuring a chloro, ethoxy, and hydroxy group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde typically involves the chlorination of 5-ethoxy-4-hydroxybenzaldehyde. One common method includes the reaction of 5-ethoxy-4-hydroxybenzaldehyde with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Ethoxy-4-hydroxybenzaldehyde+SOCl2→this compound+HCl+SO2
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization or chromatographic techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-ethoxy-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: 2-Chloro-5-ethoxy-4-hydroxybenzoic acid.
Reduction: 2-Chloro-5-ethoxy-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Chloro-5-ethoxy-4-hydroxybenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with antimicrobial and anti-inflammatory properties.
Agrochemicals: It is utilized in the synthesis of herbicides and pesticides.
Dyestuff: It is used as a precursor in the production of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of functional groups like the aldehyde, chloro, and hydroxy groups allows it to form various interactions, including hydrogen bonding and covalent bonding with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-hydroxybenzaldehyde
- 5-Ethoxy-4-hydroxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
Uniqueness
2-Chloro-5-ethoxy-4-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propiedades
IUPAC Name |
2-chloro-5-ethoxy-4-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPMZRRXHMAKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2834875.png)
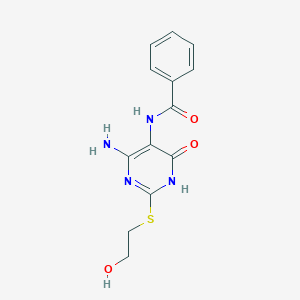

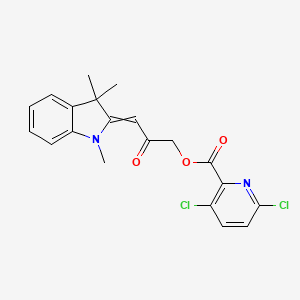
![2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2834882.png)


![3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2834886.png)
![2-methyl-4-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2834889.png)
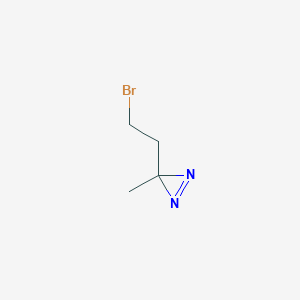
![methyl 4-({[(pyridin-2-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B2834893.png)
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2834894.png)
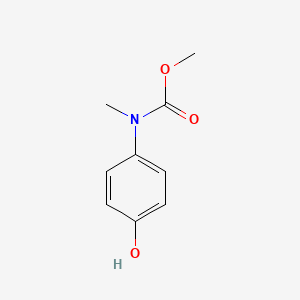
![3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione](/img/structure/B2834896.png)
